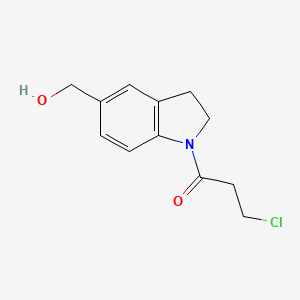

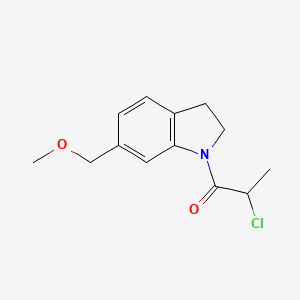

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

説明

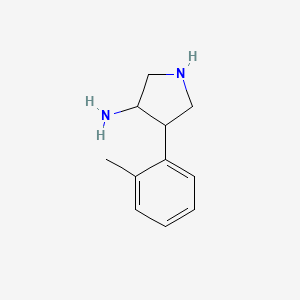

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Molecular Structure Analysis

Indole, the core structure in this compound, is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to undergo a variety of reactions . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .科学的研究の応用

Versatile Pigment and Biological Activity

A multifaceted pigment discovered in distinct bacteria species, such as Chromobacterium violaceum and Janthinobacterium lividum, demonstrates a variety of biological behaviors and industrial applications. This pigment, derived from L-tryptophan, shows potential as a novel therapeutic drug category with anticancer and antibiotic actions. Its applications extend to textiles, medicine, cosmetics, and more due to its antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities (Ishani, Isita, & T. Vijayakumar, 2021).

Eco-Friendly Synthesis Methods

Research on the synthesis of indole derivatives via eco-friendly methods highlights the environmental benefits and efficiency of producing pharmaceutically interesting compounds. A study demonstrates a simple, highly efficient synthesis of functionalized indole derivatives using sulfamic acid as an organo-catalyst, emphasizing mild reaction conditions and eco-friendliness (G. Brahmachari & B. Banerjee, 2014).

Anticancer and Antimicrobial Activities

Several studies have investigated the anticancer and antimicrobial potentials of indole derivatives. For instance, compounds with the 3-hydroxy-3-(trifluoromethyl)indolin-2-one moiety have been evaluated for their in vitro cytotoxic activity against various cancer cell lines and specific antibacterial activity against S. aureus (Raktani Bikshapathi et al., 2017). Another study synthesized and tested 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones for their anti-proliferative and genotoxicity effects, identifying compounds with significant growth inhibition (G. Meti et al., 2016).

Chemical Functionalities Optimization

Optimization of chemical functionalities in indole-2-carboxamides has been explored to improve allosteric parameters for cannabinoid receptor 1 (CB1), highlighting the potential for developing potent CB1 allosteric modulators (Leepakshi Khurana et al., 2014).

Novel Synthesis Approaches

Innovative approaches to synthesizing indole derivatives have been reported, such as the construction of unique polyheterocyclic systems through multicomponent reactions involving l-proline, alkyl propiolate, and isatin. This method yields novel pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and azocino[1,2-a]benzo[c][1,5]diazocines, showcasing the versatility of indole compounds in creating complex molecular architectures (Jun‐Jie Cao et al., 2019).

将来の方向性

Given the diverse biological activities and clinical applications of indole derivatives , there is significant potential for further exploration and development of compounds like 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular effects .

生化学分析

Biochemical Properties

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress response in cells. Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their function and activity . It has been found to inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby affecting cellular energy production . Additionally, it can modulate the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been found to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects . Transporters, such as organic anion transporters, play a crucial role in mediating the uptake and distribution of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize to specific compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and localization of this compound to these compartments .

特性

IUPAC Name |

3-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-7-9(8-15)1-2-11(10)14/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQKAFKALITCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)

![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493128.png)